

Structure and nomenclature of N-Boc-1-aminocyclopropanecarboxaldehyde

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Compound of Interest

Compound Name: *Tert-butyl (1-formylcyclopropyl)carbamate*

Cat. No.: B034031

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Technical Guide: N-Boc-1-aminocyclopropanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-aminocyclopropanecarboxaldehyde, a valuable building block in organic synthesis, offers a unique combination of a strained cyclopropyl ring and a protected amino aldehyde functionality. This structure is of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents, peptidomimetics, and complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group provides stability under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions. This guide provides a comprehensive overview of the structure, nomenclature, and synthetic methodologies for this compound.

Structure and Nomenclature

The structure of N-Boc-1-aminocyclopropanecarboxaldehyde consists of a cyclopropane ring substituted with a formyl group (-CHO) and a Boc-protected amine (-NHBoc) on the same carbon atom.

Systematic IUPAC Name: **tert-butyl (1-formylcyclopropyl)carbamate**

Common Name: N-Boc-1-aminocyclopropanecarboxaldehyde

CAS Number: 107259-06-3

Molecular Structure:

Caption: Chemical structure of N-Boc-1-aminocyclopropanecarboxaldehyde.

Physicochemical Properties

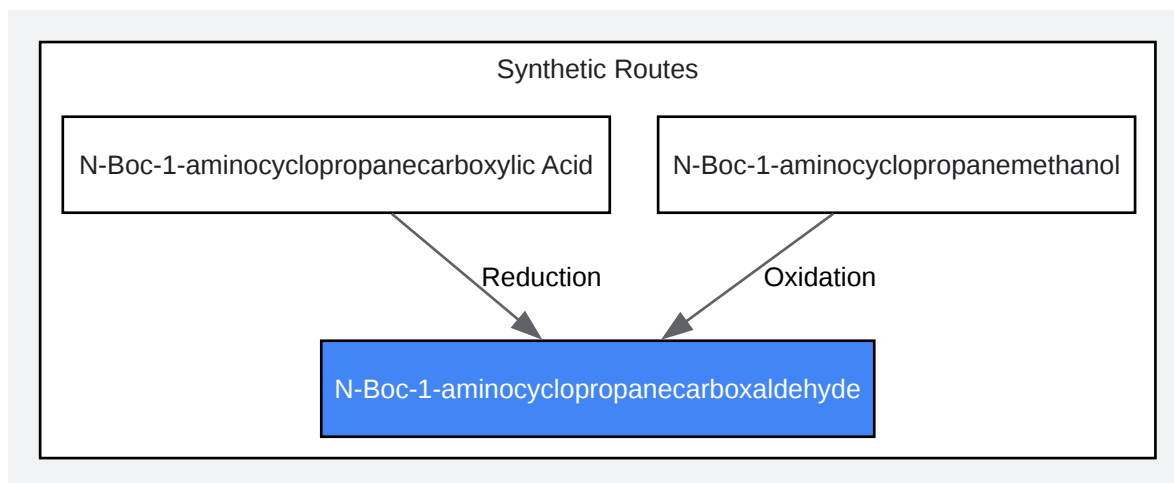
A summary of the key physicochemical properties is presented in Table 1.

Property	Value
Molecular Formula	C ₉ H ₁₅ NO ₃
Molecular Weight	185.22 g/mol
Appearance	White crystalline powder
Melting Point	76.5-78.5 °C
Boiling Point (Predicted)	280.7 ± 19.0 °C at 760 mmHg
Density (Predicted)	1.10 ± 0.1 g/cm ³
pKa (Predicted)	10.88 ± 0.20

Synthesis of N-Boc-1-aminocyclopropanecarboxaldehyde

The synthesis of N-Boc-1-aminocyclopropanecarboxaldehyde can be achieved through two primary synthetic routes starting from readily available precursors.

Synthetic Pathways Overview

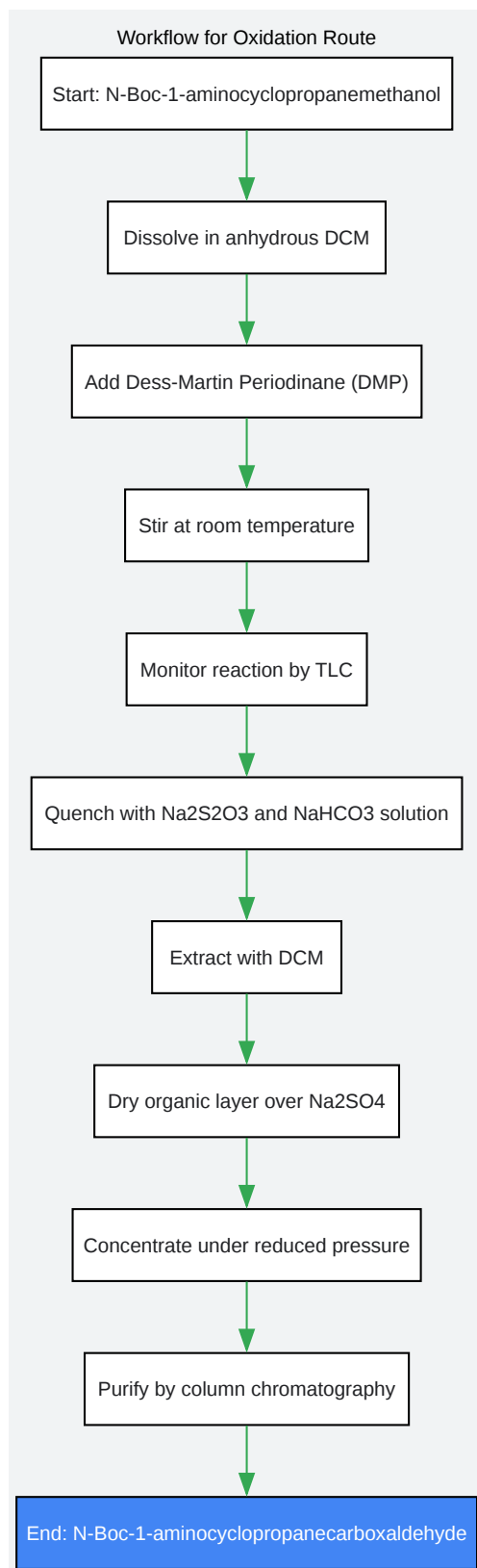


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Caption: Overview of synthetic routes to the target compound.

Experimental Protocols

This route involves the mild oxidation of the corresponding primary alcohol. The Dess-Martin periodinane (DMP) oxidation is a common and efficient method for this transformation due to its high selectivity and mild reaction conditions.



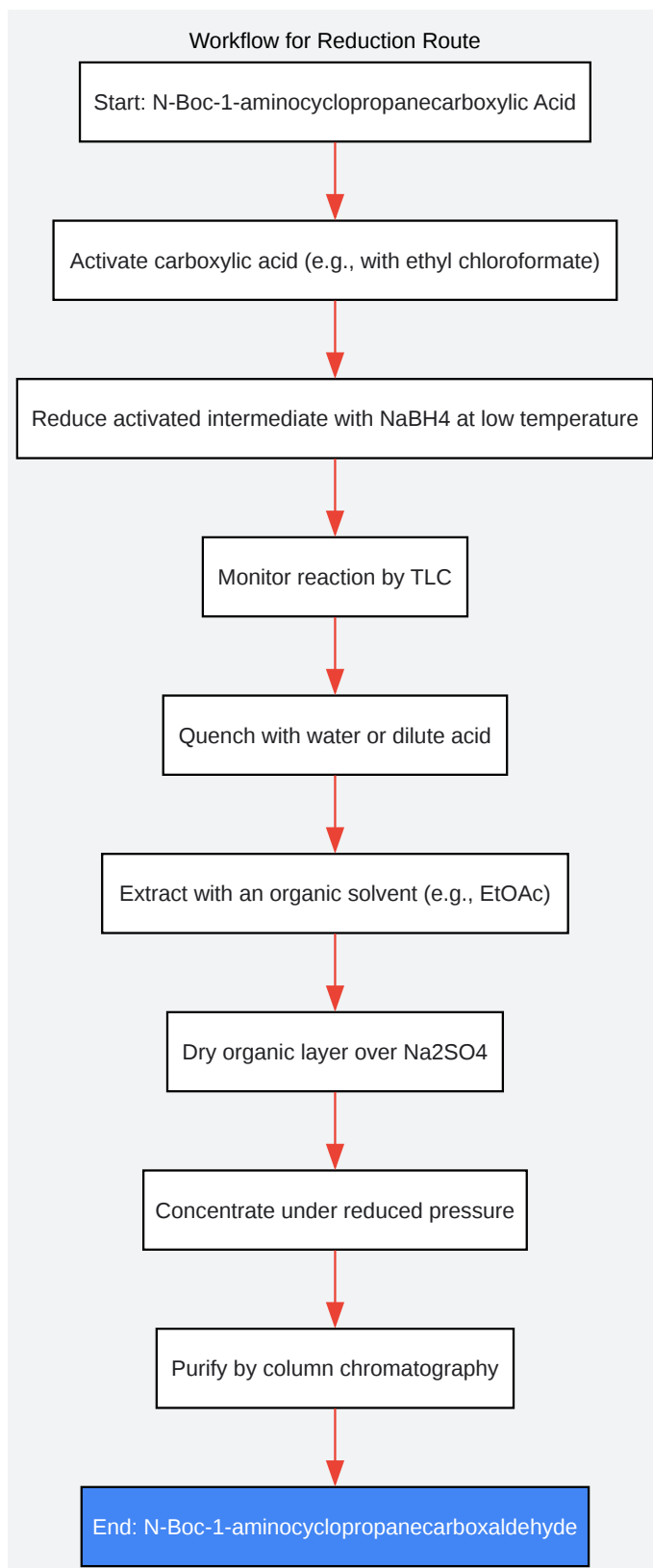
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Caption: Experimental workflow for the oxidation of N-Boc-1-aminocyclopropanemethanol.

Detailed Protocol:

- **Reaction Setup:** To a solution of N-Boc-1-aminocyclopropanemethanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2-1.5 eq.) portion-wise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously for 15-20 minutes until the solid dissolves.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1-aminocyclopropanecarboxaldehyde.

This method involves the selective reduction of the carboxylic acid to the aldehyde. This can be a challenging transformation as over-reduction to the alcohol is a common side reaction. A carefully controlled reduction, for instance, via an activated ester intermediate, is often employed.



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Caption: Experimental workflow for the reduction of N-Boc-1-aminocyclopropanecarboxylic acid.

Detailed Protocol:

- **Activation:** Dissolve N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -10 °C. Add N-methylmorpholine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.). Stir the mixture at -10 °C for 30 minutes to form the mixed anhydride.
- **Reduction:** In a separate flask, prepare a suspension of sodium borohydride (NaBH_4 , 2.0 eq.) in THF. Cool this suspension to -40 °C and add the previously prepared mixed anhydride solution dropwise, maintaining the temperature below -30 °C.
- **Reaction:** Stir the reaction mixture at -30 to -20 °C for 2-4 hours.
- **Monitoring:** Monitor the reaction progress by TLC.
- **Work-up:** Carefully quench the reaction by the slow addition of water or a dilute solution of acetic acid.
- **Extraction:** Extract the product with ethyl acetate (3 x volumes).
- **Washing and Drying:** Combine the organic layers, wash with saturated aqueous NaHCO_3 solution and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography to yield the desired aldehyde.

Characterization Data

The following tables summarize the expected spectroscopic data for N-Boc-1-aminocyclopropanecarboxaldehyde based on its structure and data from similar compounds.

NMR Spectroscopy

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 101 MHz)
δ (ppm)	Assignment
~9.0 (s, 1H)	-CHO
~5.1 (br s, 1H)	-NH
~1.45 (s, 9H)	-C(CH ₃) ₃
~1.3-1.5 (m, 2H)	-CH ₂ - (cyclopropyl)
~1.1-1.3 (m, 2H)	-CH ₂ - (cyclopropyl)

IR and Mass Spectrometry

IR Spectroscopy (ATR)	Mass Spectrometry (ESI+)
Wavenumber (cm ⁻¹)	Assignment
~3350	N-H stretch
~2980, 2930	C-H stretch (aliphatic)
~2820, 2720	C-H stretch (aldehyde)
~1720	C=O stretch (aldehyde)
~1690	C=O stretch (carbamate)
~1510	N-H bend
~1160	C-O stretch

Conclusion

N-Boc-1-aminocyclopropanecarboxaldehyde is a key synthetic intermediate with significant potential in the development of novel chemical entities. The synthetic routes outlined in this guide, namely the oxidation of the corresponding alcohol and the controlled reduction of the carboxylic acid, provide reliable methods for its preparation. The provided data and protocols are intended to support researchers in the efficient synthesis and utilization of this versatile building block.

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